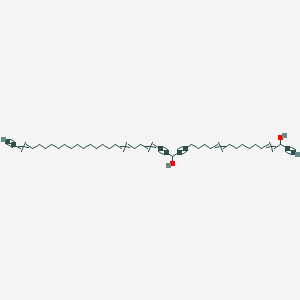
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is a complex organic compound characterized by its multiple double and triple bonds, as well as hydroxyl groups. This compound is notable for its unique structure, which includes a long carbon chain with alternating double and triple bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol typically involves multi-step organic reactions. The process begins with the formation of the carbon backbone through a series of coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. Subsequent steps involve the introduction of double bonds through Wittig or Horner-Wadsworth-Emmons reactions. The hydroxyl groups are introduced via hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This often involves optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol involves its interaction with molecular targets through its multiple reactive sites. The compound can form covalent bonds with proteins and nucleic acids, potentially altering their function. The pathways involved include signal transduction and gene expression modulation, which can lead to various biological effects.
Comparison with Similar Compounds
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups. Similar compounds include:
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol: Lacks one double bond compared to the target compound.
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20,42-triol: Contains an additional hydroxyl group.
These compounds share similar synthetic routes and chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Properties
CAS No. |
166374-58-9 |
|---|---|
Molecular Formula |
C46H68O2 |
Molecular Weight |
653.0 g/mol |
IUPAC Name |
hexatetraconta-4,12,23,27,43-pentaen-1,18,21,45-tetrayne-3,20-diol |
InChI |
InChI=1S/C46H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-31-34-37-40-43-46(48)44-41-38-35-32-29-26-23-22-24-27-30-33-36-39-42-45(47)4-2/h1-2,5-6,21,23,25-26,34,37,39,42,45-48H,7-20,22,24,27-33,35-36,38H2 |
InChI Key |
UBYCWALCWZEBOS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCCCCCCCCCCCCCCC=CCCC=CC#CC(C#CCCCCC=CCCCCCCC=CC(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















